molecular formula C16H19ClN4O B6448917 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrazine CAS No. 2640961-53-9

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrazine

Cat. No.: B6448917
CAS No.: 2640961-53-9
M. Wt: 318.80 g/mol
InChI Key: BDBWFFFSVSJPLZ-UHFFFAOYSA-N
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Description

The compound “2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrazine” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The molecule also contains a chloropyridine group, which is a pyridine ring (a six-membered aromatic ring with one nitrogen atom) with a chlorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazine and pyridine rings are aromatic and planar, while the piperidine ring is likely to be puckered. The presence of the nitrogen atoms in the rings and the chlorine atom on the pyridine ring would create regions of positive and negative charge, leading to interesting chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The aromatic rings might undergo electrophilic substitution reactions, while the piperidine ring could undergo reactions at the nitrogen atom. The chlorine atom on the pyridine ring could be replaced in a nucleophilic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the specific substituents present on the rings .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could explore the synthesis, properties, and potential uses of this compound .

Biochemical Analysis

Biochemical Properties

This compound selectively inhibits PCSK9 protein synthesis . It interacts with liver carboxyesterase (CES1), which converts it to its zwitterionic active drug .

Cellular Effects

The compound effectively lowers plasma PCSK9 in humanized PCSK9 mice . It is well tolerated in rats and monkeys in vivo .

Molecular Mechanism

The compound exerts its effects at the molecular level by inhibiting ribosomal synthesis of PCSK9, a lipid regulator considered undruggable by small molecules .

Temporal Effects in Laboratory Settings

The compound’s active drug form reaches 33.9 μg/mL in mice 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o .

Dosage Effects in Animal Models

The compound effectively lowers plasma PCSK9 in humanized PCSK9 mice by 26/42/53% 5 hrs post 100/300/500 mg/kg p.o .

Metabolic Pathways

The compound is involved in the metabolic pathway of PCSK9 protein synthesis .

Transport and Distribution

The compound is transported and distributed within cells and tissues via liver carboxyesterase (CES1) .

Subcellular Localization

The compound’s active drug form is localized in the liver, where it inhibits PCSK9 protein synthesis .

Properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c1-12-8-19-10-16(20-12)21-6-3-13(4-7-21)11-22-15-2-5-18-9-14(15)17/h2,5,8-10,13H,3-4,6-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBWFFFSVSJPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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